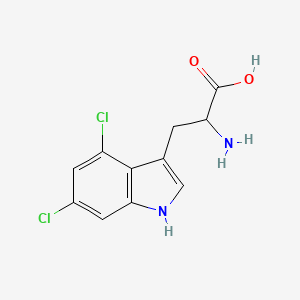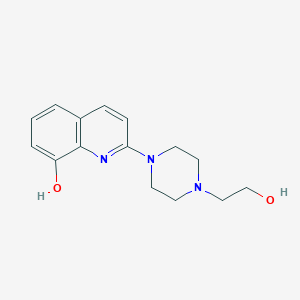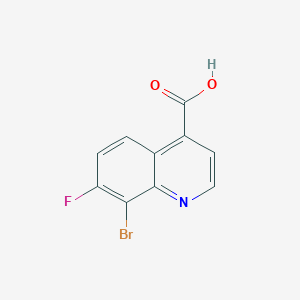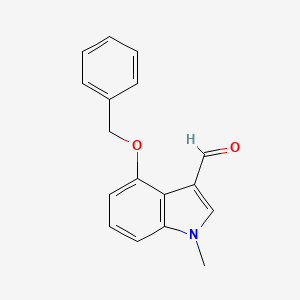
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona es un compuesto químico con una estructura molecular compleja. Se caracteriza por la presencia de un grupo fluorobencilo unido a un núcleo dihidronaftalenoona.
Métodos De Preparación
La síntesis de 6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona normalmente implica múltiples pasos, comenzando con la preparación del intermedio fluorobencilo. Un método común implica la reacción de cloruro de 4-fluorobencilo con un nucleófilo adecuado para formar el éter fluorobencílico. Este intermedio se somete luego a reacciones adicionales para introducir la porción dihidronaftalenoona. Los métodos de producción industrial pueden incluir condiciones de reacción optimizadas y catalizadores para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o alcanos.
Sustitución: El grupo fluorobencilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos como aminas o tioles.
Aplicaciones Científicas De Investigación
6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos el cáncer y las enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorobencilo juega un papel crucial en la unión a estos objetivos, mientras que el núcleo dihidronaftalenoona puede modular la actividad general del compuesto. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona se puede comparar con otros compuestos similares, como:
Ácido 4-(4’-Fluorobenciloxi)fenilborónico: Este compuesto también contiene un grupo fluorobencilo y se utiliza en biomedicina por su potencial para dirigirse a proteínas que causan enfermedades.
4-Fluorobencilamina: Otro compuesto relacionado, conocido por su uso en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
La singularidad de 6-((4-Fluorobencil)oxi)-3,4-dihidronaftaleno-1(2H)-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1092349-26-2 |
|---|---|
Fórmula molecular |
C17H15FO2 |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
6-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15FO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
Clave InChI |
OJOVCIYZZGJNJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)




![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)



